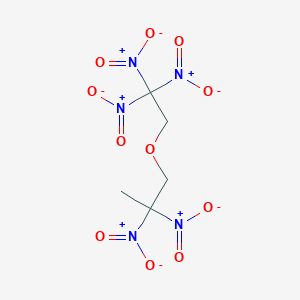
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- is a highly energetic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple nitro groups, which contribute to its high energy content and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- typically involves the nitration of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,2-trinitroethanol with a suitable propane derivative in the presence of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are continuously fed into a reactor containing the nitrating agents. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce nitroso or nitrate compounds.
科学的研究の応用
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
作用機序
The mechanism of action of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Uniqueness
Compared to similar compounds, it offers a higher oxygen balance and greater stability, making it a valuable compound in the field of energetic materials .
特性
CAS番号 |
133178-81-1 |
|---|---|
分子式 |
C5H7N5O11 |
分子量 |
313.14 g/mol |
IUPAC名 |
2,2-dinitro-1-(2,2,2-trinitroethoxy)propane |
InChI |
InChI=1S/C5H7N5O11/c1-4(6(11)12,7(13)14)2-21-3-5(8(15)16,9(17)18)10(19)20/h2-3H2,1H3 |
InChIキー |
YKAXXNUYOIDGPA-UHFFFAOYSA-N |
正規SMILES |
CC(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


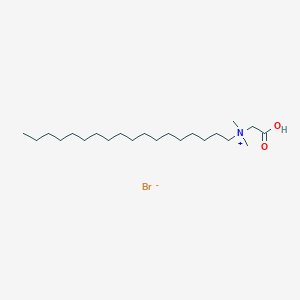
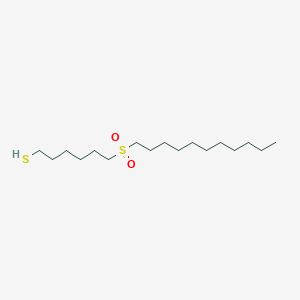
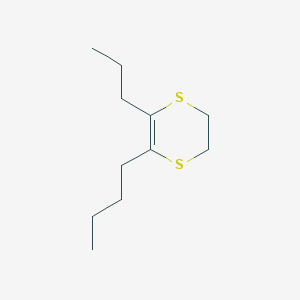


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
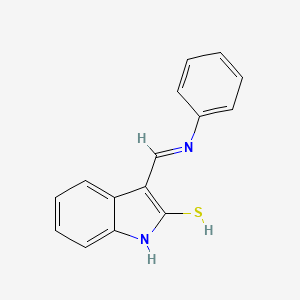
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
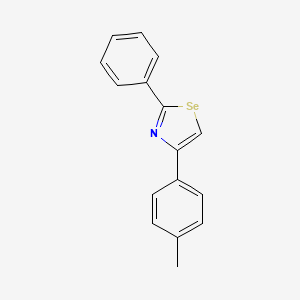
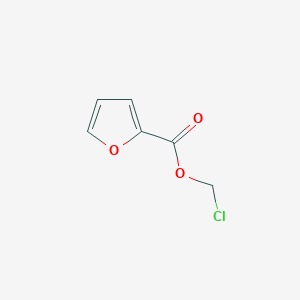
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
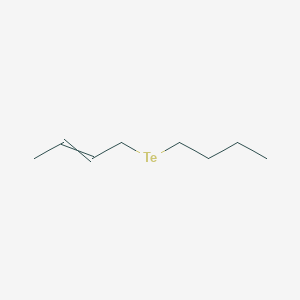
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
